RAD51 inhibitor B02 - 1290541-46-6

RAD51 inhibitor B02

Catalog Number: EVT-260861
CAS Number: 1290541-46-6
Molecular Formula: C22H17N3O
Molecular Weight: 339.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

RAD51 inhibitor B02 is a small molecule inhibitor that specifically targets the recombinase RAD51. RAD51 is a key protein involved in the homologous recombination repair (HRR) pathway, a crucial mechanism for repairing DNA double-strand breaks (DSBs). By inhibiting RAD51, B02 disrupts the HRR pathway, leading to the accumulation of DNA damage and potentially causing cell death, particularly in cancer cells that rely heavily on HRR for survival. [, , ]

Mechanism of Action

B02 exerts its effect by directly binding to RAD51 and inhibiting its activity. [, ] RAD51 typically forms a filament on single-stranded DNA at the site of a DSB, facilitating the search for homologous DNA sequences that serve as templates for repair. By preventing RAD51 filament formation, B02 inhibits the critical step of homology search and strand exchange, effectively disrupting the HRR process. [, ] This disruption of DNA repair sensitizes cells to DNA-damaging agents, including chemotherapy and radiation therapy, and can lead to increased cell death. [, ]

Applications
  • Multiple Myeloma: B02 has been shown to enhance the efficacy of chemotherapy drugs like cytarabine in preclinical models of multiple myeloma, particularly in cells with high levels of DNA damage. []
  • Head and Neck Squamous Cell Carcinoma (HNSCC): Research indicates that B02 synergizes with the Wee1 inhibitor AZD1775 to induce cell death in HNSCC cell lines by promoting excessive DNA damage and replication stress. [] B02 has also been shown to radiosensitize HNSCC tumors in vitro and in vivo. []
  • Triple-Negative Breast Cancer (TNBC): Studies suggest that B02 can sensitize TNBC cells, including those resistant to PARP inhibitors, to PARP inhibition by further compromising DNA repair mechanisms. []
  • Hepatocellular Carcinoma (HCC): In vitro studies have demonstrated that B02 enhances the antitumor effects of the multi-kinase inhibitor sorafenib in HCC cells. []

Overcoming Treatment Resistance:

  • Temozolomide Resistance: B02 has shown potential in overcoming temozolomide resistance in MGMT/MSI double-negative cancer cells by inhibiting HR and sensitizing cells to temozolomide-induced DNA damage. []

VE-821

  • Compound Description: VE-821 is a potent and selective inhibitor of ataxia telangiectasia and Rad3-related protein (ATR) kinase, a key regulator of DNA damage response (DDR) primarily activated in response to replication stress (RS) .
  • Relevance: VE-821 is frequently investigated in combination with RAD51 inhibitor B02 to assess the synergistic effects of inhibiting both ATR-mediated DDR and homologous recombination (HR) DNA repair. Studies have shown that combined inhibition of ATR and RAD51 using VE-821 and B02, respectively, significantly enhances the death of multiple myeloma cells, particularly those exhibiting high levels of DNA damage . This combination strategy suggests a potential therapeutic opportunity for cancers reliant on HR for DNA repair.

KU-55933

  • Compound Description: KU-55933 is a selective inhibitor of ataxia telangiectasia mutated (ATM) kinase, another crucial player in the DNA damage response (DDR) pathway .
  • Relevance: Similar to VE-821, KU-55933 is often used in combination with RAD51 inhibitor B02 to investigate the impact of simultaneously targeting ATM and HR-mediated DNA repair. Studies have demonstrated that inhibiting both ATM and RAD51 using KU-55933 and B02, respectively, leads to increased death of multiple myeloma cells with pre-existing DNA damage , highlighting the potential of this combination therapy.

Mirin

  • Compound Description: Mirin is a small molecule inhibitor that specifically targets the MRN complex, a crucial component of the DNA damage response (DDR) pathway, particularly in the initial steps of homologous recombination (HR) .

4. NU7441* Compound Description: NU7441 is a selective inhibitor of DNA-dependent protein kinase (DNA-PK), a crucial enzyme involved in the non-homologous end-joining (NHEJ) pathway for DNA double-strand break (DSB) repair .* Relevance: NU7441 is often investigated in conjunction with RAD51 inhibitor B02 to assess the effects of simultaneously inhibiting NHEJ and homologous recombination (HR), the two major DSB repair pathways. Studies have shown that while NU7441 alone doesn't significantly impact multiple myeloma cell viability, combining it with mirin, an inhibitor that disrupts HR at an earlier stage than B02, leads to increased cell death . This suggests that inhibiting both NHEJ and HR, particularly after the initial steps of HR, could be a promising therapeutic strategy.


5. Imatinib* Compound Description: Imatinib is a tyrosine kinase inhibitor primarily used to treat chronic myeloid leukemia (CML) and other malignancies. It specifically targets the Bcr-Abl tyrosine kinase, a constitutively active kinase arising from the Philadelphia chromosome translocation in CML . * Relevance: Research has revealed a synergistic antiproliferative effect when Imatinib is combined with RAD51 inhibitor B02. This synergy was observed in various cancer cell lines, including a vincristine-resistant squamous cell line, where the combination significantly enhanced Imatinib's toxicity compared to verapamil, a P-glycoprotein inhibitor . These findings highlight the potential of combining RAD51 inhibitors like B02 with existing chemotherapeutic agents like Imatinib to enhance their efficacy and potentially overcome drug resistance.


6. Regorafenib* Compound Description: Regorafenib is a multi-kinase inhibitor targeting various kinases, including RAF kinases and KIT, involved in cell signaling and proliferation . * Relevance: Similar to Imatinib, Regorafenib has shown synergistic antiproliferative activity when combined with RAD51 inhibitor B02 .


  • Compound Description: Erlotinib, Gefitinib, Afatinib, and Osimertinib are all tyrosine kinase inhibitors that specifically target the epidermal growth factor receptor (EGFR). These inhibitors are commonly used in the treatment of various cancers, including non-small cell lung cancer (NSCLC) .
  • Relevance: In vitro studies demonstrated that RAD51 inhibitor B02 enhanced the toxicity of all these EGFR inhibitors, indicating a potential synergistic effect . This synergistic potential suggests that combining RAD51 inhibition with EGFR-targeted therapies might be a promising strategy for enhancing treatment efficacy in cancers dependent on EGFR signaling.

Vincristine

  • Compound Description: Vincristine is a microtubule-destabilizing agent used in chemotherapy to inhibit cell division. It belongs to the vinca alkaloid class of drugs and is often used to treat various cancers, including leukemias, lymphomas, and some solid tumors .
  • Relevance: Combining vincristine with RAD51 inhibitor B02 has been found to enhance cell killing in head and neck squamous cell carcinoma (HNSCC) cell lines. This synergistic effect is attributed to the induction of excessive DNA damage and replication stress, leading to apoptosis . Additionally, RAD51 inhibitor B02 enhances vincristine's toxicity in other cancer cell lines, including a vincristine-resistant squamous cell line, suggesting a potential strategy to overcome drug resistance .


  • Relevance: While these DNA-damaging agents are not structurally related to RAD51 inhibitor B02, their mechanisms of action are relevant as they induce the DNA damage that RAD51 is involved in repairing. Interestingly, combining B02 with these DNA-damaging agents showed antagonistic effects, reducing their efficacy instead of enhancing it . This suggests that the timing and context of combining DNA repair inhibitors with DNA-damaging agents are crucial considerations for therapeutic strategies.

AZD1775

  • Compound Description: AZD1775 is a small molecule inhibitor of Wee1 kinase, a key regulator of the G2/M cell cycle checkpoint . Inhibiting Wee1 leads to premature entry into mitosis, resulting in catastrophic cell death in cells with DNA damage.
  • Relevance: AZD1775 is frequently used in combination with RAD51 inhibitor B02 to assess the synergistic effects of inhibiting both Wee1 kinase and homologous recombination (HR) DNA repair. The combination of B02 and AZD1775 shows synergistic anti-tumor activity in HNSCC cell lines, inducing excessive DNA damage and replication stress, leading to apoptosis . This synergy is particularly pronounced in HPV-positive HNSCC tumors, suggesting a potential targeted therapeutic strategy .

12. Temozolomide (TMZ)* Compound Description: Temozolomide (TMZ) is an alkylating agent used in chemotherapy to damage DNA and induce cell death. It is commonly used to treat certain types of brain tumors, including glioblastoma . * Relevance: TMZ is not structurally related to RAD51 inhibitor B02 but is relevant because of its DNA-damaging properties. Studies show that cancer cells resistant to TMZ might rely heavily on alternative DNA repair mechanisms, including homologous recombination (HR) involving RAD51 . Combining TMZ with inhibitors of HR, such as B02 or other RAD51 inhibitors, might be a potential strategy to overcome TMZ resistance in certain cancers.


MK8776

  • Compound Description: MK8776 is a potent and selective inhibitor of Checkpoint kinase 1 (Chk1), a critical component of the DNA damage response (DDR) pathway. Chk1 plays a vital role in cell cycle arrest and DNA repair activation upon DNA damage .
  • Relevance: While MK8776 does not directly target RAD51, it inhibits a key player in the DNA damage response (DDR) pathway, which RAD51 is also involved in. Studies have shown that inhibiting Chk1 using MK8776 sensitizes FLT3/ITD positive leukemic cells to Ara-C treatment, particularly when combined with DOCK2 knockdown, which indirectly downregulates RAD51 activity . This suggests that targeting multiple components of the DDR pathway, including Chk1 and RAD51, could enhance the efficacy of chemotherapy in certain cancers.

14. MK1775* Compound Description: MK1775 is a selective small molecule inhibitor of Wee1 kinase, a critical regulator of cell cycle progression, particularly at the G2/M checkpoint . By inhibiting Wee1, MK1775 disrupts the G2/M checkpoint, forcing cells with DNA damage to enter mitosis prematurely, ultimately leading to cell death.* Relevance: Similar to MK8776, MK1775 does not directly target RAD51 but inhibits a key regulator of the cell cycle, which is interconnected with DNA damage response pathways that RAD51 is involved in. Research has demonstrated that inhibiting Wee1 using MK1775 sensitizes FLT3/ITD positive leukemic cells to Ara-C treatment, particularly when combined with DOCK2 knockdown, which indirectly downregulates RAD51 activity . This finding suggests that targeting both cell cycle checkpoints and DNA repair pathways, including Wee1 and RAD51, could enhance the effectiveness of chemotherapy in certain cancers.


References1. 2. 3. 4. 5. 6. 7. 8.

Properties

CAS Number

1290541-46-6

Product Name

RAD51 inhibitor B02

IUPAC Name

3-benzyl-2-[(E)-2-pyridin-3-ylethenyl]quinazolin-4-one

Molecular Formula

C22H17N3O

Molecular Weight

339.4 g/mol

InChI

InChI=1S/C22H17N3O/c26-22-19-10-4-5-11-20(19)24-21(13-12-17-9-6-14-23-15-17)25(22)16-18-7-2-1-3-8-18/h1-15H,16H2/b13-12+

InChI Key

GEKDQXSPTHHANP-OUKQBFOZSA-N

SMILES

C1=CC=C(C=C1)CN2C(=NC3=CC=CC=C3C2=O)C=CC4=CN=CC=C4

Solubility

Soluble in DMSO

Synonyms

B02; B-02; B 02; RAD51-IN-02

Canonical SMILES

C1=CC=C(C=C1)CN2C(=NC3=CC=CC=C3C2=O)C=CC4=CN=CC=C4

Isomeric SMILES

C1=CC=C(C=C1)CN2C(=NC3=CC=CC=C3C2=O)/C=C/C4=CN=CC=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.